molecular formula C10H8O B13949685 3AH-indene-2-carbaldehyde CAS No. 724765-40-6

3AH-indene-2-carbaldehyde

Cat. No.: B13949685
CAS No.: 724765-40-6
M. Wt: 144.17 g/mol
InChI Key: GUMMXMFDBNNEDQ-UHFFFAOYSA-N
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Description

3AH-indene-2-carbaldehyde is an organic compound belonging to the indene family It is characterized by an indene ring structure with an aldehyde functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3AH-indene-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with indene, which is commercially available or can be synthesized from styrene.

    Formylation Reaction: The indene undergoes a formylation reaction using a Vilsmeier-Haack reagent, which is a combination of phosphorus oxychloride and dimethylformamide. This reaction introduces the aldehyde group at the second position of the indene ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3AH-indene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in carbon tetrachloride.

Major Products:

    Oxidation: 3AH-indene-2-carboxylic acid.

    Reduction: 3AH-indene-2-methanol.

    Substitution: 3-bromo-3AH-indene-2-carbaldehyde.

Scientific Research Applications

3AH-indene-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

    Biology: It is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: It is utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3AH-indene-2-carbaldehyde is primarily related to its ability to undergo various chemical transformations The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, forming intermediates that can further react to produce complex molecules

Comparison with Similar Compounds

    Indene-2-carbaldehyde: Similar structure but lacks the additional functional groups present in 3AH-indene-2-carbaldehyde.

    Indole-3-carbaldehyde: Contains an indole ring instead of an indene ring, leading to different chemical properties and reactivity.

    2-naphthaldehyde: Contains a naphthalene ring, which is more stable and less reactive compared to the indene ring.

Uniqueness: this compound is unique due to its specific ring structure and the presence of an aldehyde group at the second position. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

724765-40-6

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

3aH-indene-2-carbaldehyde

InChI

InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-7,9H

InChI Key

GUMMXMFDBNNEDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=C(C=C2C=C1)C=O

Origin of Product

United States

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